molecular formula C16H26O3 B13758822 Butyl 5-oxocyclopent-1-ene-1-heptanoate CAS No. 52477-97-1

Butyl 5-oxocyclopent-1-ene-1-heptanoate

Katalognummer: B13758822
CAS-Nummer: 52477-97-1
Molekulargewicht: 266.38 g/mol
InChI-Schlüssel: IQOYCLGKUZQIQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butyl 5-oxocyclopent-1-ene-1-heptanoate is a chemical compound with the molecular formula C16H26O3 and a molecular weight of 266.38 g/mol. It is characterized by a cyclopentene ring with a ketone group and a heptanoate ester chain. This compound is used in various chemical and industrial applications due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 5-oxocyclopent-1-ene-1-heptanoate typically involves the esterification of 5-oxocyclopent-1-ene-1-heptanoic acid with butanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality compounds suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Butyl 5-oxocyclopent-1-ene-1-heptanoate undergoes several types of chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of amides or esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Butyl 5-oxocyclopent-1-ene-1-heptanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Butyl 5-oxocyclopent-1-ene-1-heptanoate involves its interaction with specific molecular targets and pathways. The ketone and ester functional groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and undergo nucleophilic attacks, leading to various chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Butyl 7-(5-oxocyclopenten-1-yl)heptanoate
  • Methyl 7-(2-oxocyclopenten-1-yl)heptanoate
  • Ethyl 7-(5-oxocyclopenten-1-yl)heptanoate

Uniqueness

Butyl 5-oxocyclopent-1-ene-1-heptanoate is unique due to its specific ester and ketone functional groups, which confer distinct reactivity and properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Eigenschaften

CAS-Nummer

52477-97-1

Molekularformel

C16H26O3

Molekulargewicht

266.38 g/mol

IUPAC-Name

butyl 7-(5-oxocyclopenten-1-yl)heptanoate

InChI

InChI=1S/C16H26O3/c1-2-3-13-19-16(18)12-7-5-4-6-9-14-10-8-11-15(14)17/h10H,2-9,11-13H2,1H3

InChI-Schlüssel

IQOYCLGKUZQIQH-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC(=O)CCCCCCC1=CCCC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.